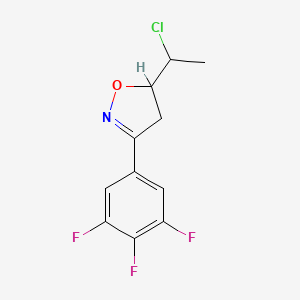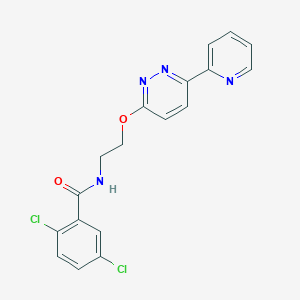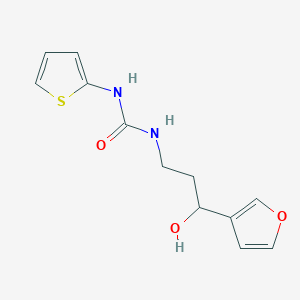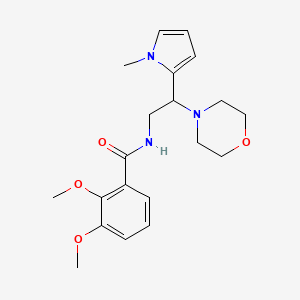
Adamantan-1-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantan-1-ylmethanesulfonamide is a chemical compound with the molecular formula C11H19NO2S. It is derived from adamantane, a tricyclic hydrocarbon known for its stability and unique cage-like structure. The incorporation of the adamantane moiety into various compounds often enhances their lipophilicity, stability, and biological activity.
Mécanisme D'action
Target of Action
Adamantan-1-ylmethanesulfonamide is a derivative of adamantane . Adamantane is known to target the Camphor 5-monooxygenase in Pseudomonas putida . .
Mode of Action
Adamantane and its derivatives are known for their unique cage-like, three-dimensional structure that allows them to interact with various biological targets in a unique manner .
Biochemical Pathways
The regulation of metabolic pathways is a complex process that involves exquisite mechanisms to control the flux of metabolites and ensure that the output of the pathways meets biological demand .
Pharmacokinetics
The compound is a white powder at room temperature, indicating that it may have solid-state stability .
Result of Action
The compound’s adamantane core may confer rigidity and stress-free properties, which could influence its interactions with biological targets .
Action Environment
The compound’s adamantane core may confer stability under various environmental conditions .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a high reactivity, which offers extensive opportunities for its utilization as a starting material for the synthesis of various functional derivatives .
Cellular Effects
Related compounds have shown potential anticancer activity .
Molecular Mechanism
The adamantane moiety is known to be involved in various chemical and catalytic transformations .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave irradiation conditions in a one-pot reaction .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Adamantan-1-ylmethanesulfonamide in animal models. Related compounds have shown dose-dependent effects in reducing inflammation and pain .
Metabolic Pathways
Metabolons, multi-enzyme protein complexes, are known to mediate substrate channeling between enzyme catalytic cores to enhance pathway reactions .
Subcellular Localization
Tools like LOCALIZER , SLPred , and BUSCA can be used to predict the subcellular localization of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adamantan-1-ylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of adamantane with chlorosulfonic acid to form adamantane-1-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative. This process typically requires controlled temperatures and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Microwave irradiation, in particular, has been shown to significantly reduce reaction times and improve product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Adamantan-1-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Adamantan-1-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in drug design.
Amantadine: An antiviral and antiparkinsonian drug that also contains the adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, another example of an adamantane derivative.
Uniqueness
Adamantan-1-ylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other adamantane derivatives. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-adamantylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c12-15(13,14)7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZWXIBOICRLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2918117.png)
![N-(4-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2918119.png)
![1-(propane-1-sulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2918120.png)
![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)


![N-[2-(3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2918127.png)

![2-methyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)




